molecular formula C13H20N2 B1518818 4-{[(cyclopropylmethyl)amino]methyl}-N,N-dimethylaniline CAS No. 1019611-27-8

4-{[(cyclopropylmethyl)amino]methyl}-N,N-dimethylaniline

Cat. No.: B1518818
CAS No.: 1019611-27-8
M. Wt: 204.31 g/mol
InChI Key: HZQQWPSUZAMEES-UHFFFAOYSA-N
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Description

“4-{[(cyclopropylmethyl)amino]methyl}-N,N-dimethylaniline” is a chemical compound with the CAS Number: 1019611-27-8 . It has a molecular weight of 204.32 . The IUPAC name for this compound is N-(cyclopropylmethyl)-N-[4-(dimethylamino)benzyl]amine .


Molecular Structure Analysis

The molecule contains a total of 36 bonds; 16 non-H bonds, 6 multiple bonds, 5 rotatable bonds, 6 aromatic bonds, 1 three-membered ring(s), 1 six-membered ring(s), 1 secondary amine(s) (aliphatic), and 1 tertiary amine(s) (aromatic) .


Physical And Chemical Properties Analysis

The compound has a density of 1.030±0.06 g/cm3 (Predicted) and a boiling point of 314.2±17.0 °C (Predicted) . It is a liquid at room temperature .

Scientific Research Applications

Photoreaction Studies

In a study on the irradiation of 4-allylated 2,6-dimethylanilines in methanol, Bader and Hansen (1979) explored the photoreaction pathways of similar compounds, yielding various products through high-pressure mercury lamp irradiation. This research provides insights into the reactivity of compounds with structures related to 4-{[(cyclopropylmethyl)amino]methyl}-N,N-dimethylaniline under specific conditions, highlighting the potential for photochemical applications and the synthesis of novel compounds (Bader & Hansen, 1979).

Oxidative N-Dealkylation

Shaffer, Morton, and Hanzlik (2001) investigated the oxidative N-dealkylation of N-cyclopropylamine by horseradish peroxidase, shedding light on the fate of the cyclopropyl group. This study is relevant to understanding the metabolic pathways and reactivity of compounds containing the cyclopropylmethylamino group, offering a perspective on how such structures might behave in biological systems or under catalytic conditions (Shaffer, Morton, & Hanzlik, 2001).

Molecular Structure Analysis

Ajibade and Andrew (2021) reported on the molecular structures of compounds synthesized via Schiff bases reduction route, including 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline. This research highlights the significance of detailed structural analysis in understanding the properties and potential applications of such compounds in material science or pharmaceutical development (Ajibade & Andrew, 2021).

Safety and Hazards

The compound is classified as dangerous with the signal word "Danger" . Hazard statements include H302, H312, H314, H332, H335 indicating that it is harmful if swallowed, in contact with skin, causes severe skin burns and eye damage, harmful if inhaled, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Properties

IUPAC Name

4-[(cyclopropylmethylamino)methyl]-N,N-dimethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2/c1-15(2)13-7-5-12(6-8-13)10-14-9-11-3-4-11/h5-8,11,14H,3-4,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZQQWPSUZAMEES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)CNCC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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